molecular formula C11H13NO2 B13166401 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde

5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde

Cat. No.: B13166401
M. Wt: 191.23 g/mol
InChI Key: OIUJYAZWVARKJA-UHFFFAOYSA-N
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Description

5-(2-Azabicyclo[221]heptan-2-YL)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H13NO2 It is characterized by a bicyclic structure that includes a furan ring and an azabicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with electrophilic reagents to form addition products. It can also undergo epoxidation reactions with reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides .

Common Reagents and Conditions

    Oxidation: Reagents like MCPBA can be used for epoxidation.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, reduced derivatives, and various substituted products depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxabicyclo[2.2.1]heptane derivatives
  • 2-Azabicyclo[2.2.1]heptane derivatives

Uniqueness

5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde is unique due to the presence of both a furan ring and an azabicycloheptane moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(2-azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c13-7-10-3-4-11(14-10)12-6-8-1-2-9(12)5-8/h3-4,7-9H,1-2,5-6H2

InChI Key

OIUJYAZWVARKJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=CC=C(O3)C=O

Origin of Product

United States

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